![molecular formula C21H30N2O4 B14013807 N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine CAS No. 5821-26-1](/img/structure/B14013807.png)
N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propane-1,3-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Diethyl-1,3-propanediamine
- N,N-Diisopropyl-1,3-propanediamine
Uniqueness
N,N-BIS[(3,4-DIMETHOXYPHENYL)METHYL]PROPANE-1,3-DIAMINE is unique due to the presence of two 3,4-dimethoxyphenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
5821-26-1 |
|---|---|
Molekularformel |
C21H30N2O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N,N'-bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H30N2O4/c1-24-18-8-6-16(12-20(18)26-3)14-22-10-5-11-23-15-17-7-9-19(25-2)21(13-17)27-4/h6-9,12-13,22-23H,5,10-11,14-15H2,1-4H3 |
InChI-Schlüssel |
MGFPHZWVLOVKPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNCCCNCC2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
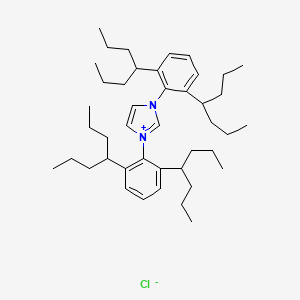
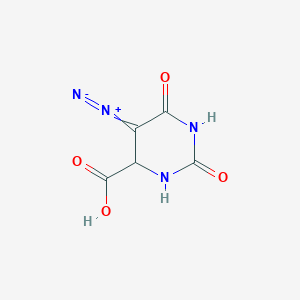
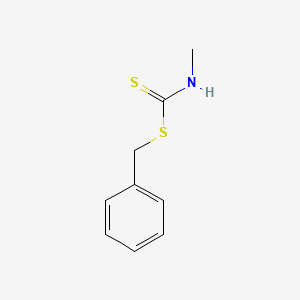
![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
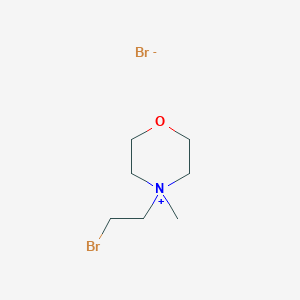
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
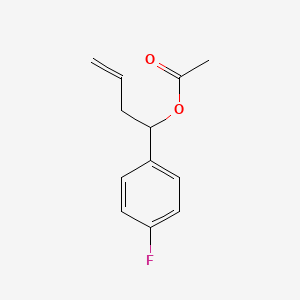
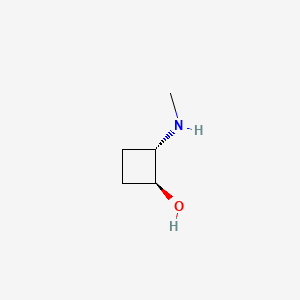
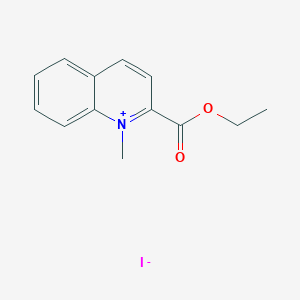
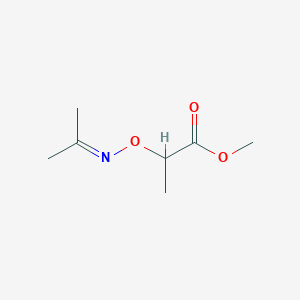
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
